Boc-5-amino-2,4-dimethoxy-benzoic acid
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Overview
Description
Boc-5-amino-2,4-dimethoxy-benzoic acid is a chemical compound with the molecular formula C14H19NO6 and a molecular weight of 297.31 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its white powder form and has a melting point of 197-202°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-5-amino-2,4-dimethoxy-benzoic acid can be synthesized through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process may also include steps to recycle solvents and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Boc-5-amino-2,4-dimethoxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Boc-5-amino-2,4-dimethoxy-benzoic acid is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of protein interactions and modifications.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-5-amino-2,4-dimethoxy-benzoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be performed to reveal the amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butoxycarbonylamino)benzoic acid
- N-Boc-anthranilic acid
Uniqueness
Boc-5-amino-2,4-dimethoxy-benzoic acid is unique due to the presence of both Boc-protected amino and methoxy groups on the benzoic acid ring. This combination of functional groups provides versatility in chemical synthesis and allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
2,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGFLVCLNXDUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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